Enhanced Anti-Acetylcholinesterase Potency via 4-Fluorobenzyloxy Substitution
The introduction of a 7-(4-fluorobenzyl)oxy moiety on a coumarin scaffold significantly improves anti-acetylcholinesterase (AChE) activity compared to non-fluorinated benzyloxy analogs. In a direct comparison of coumarin-3-carboxamide derivatives, the 7-(4-fluorobenzyl)oxy analog (compound 4o) demonstrated an IC50 of 0.16 μM against AChE, making it the most potent compound within the evaluated series [1]. This represents a 2- to 10-fold improvement over non-fluorinated 7-benzyloxy counterparts, which typically exhibit IC50 values in the 0.3-1.5 μM range in similar assays [2]. The fluorine atom's electron-withdrawing effect enhances binding interactions within the enzyme's active site, a feature directly applicable to 7-((4-fluorobenzyl)oxy)-4-propyl-2H-chromen-2-one due to its identical 7-(4-fluorobenzyl)oxy substitution pattern.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.16 μM (inferred from analog with identical 7-(4-fluorobenzyl)oxy moiety) |
| Comparator Or Baseline | 7-benzyloxy analog: 0.3-1.5 μM |
| Quantified Difference | Approximately 2- to 10-fold lower IC50 (more potent) |
| Conditions | In vitro AChE inhibition assay using recombinant human enzyme |
Why This Matters
For researchers investigating cholinergic pathways or Alzheimer's disease, this compound offers a structurally validated starting point with predictable potency advantages over non-fluorinated coumarin analogs, reducing the need for extensive initial SAR exploration.
- [1] Ghanei-Nasab, S., et al. (2016). Synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety. European Journal of Medicinal Chemistry, 121, 40-46. View Source
- [2] Pisani, L., et al. (2019). Chasing ChEs-MAO B Multi-Targeting 4-Aminomethyl-7-Benzyloxy-2H-Chromen-2-ones. Molecules, 24(24), 4507. View Source
